3-(Benzyloxy)-5-hydroxybenzaldehyde
Description
3-(Benzyloxy)-5-hydroxybenzaldehyde is a benzaldehyde derivative featuring a hydroxyl group at position 5 and a benzyloxy group at position 2. The benzyloxy moiety introduces steric bulk and lipophilicity, while the hydroxyl group contributes to hydrogen bonding and polarity. This compound is a key intermediate in synthesizing pharmaceuticals and organic materials, particularly in reactions requiring regioselective aldehyde functionality .
Properties
Molecular Formula |
C14H12O3 |
|---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
3-hydroxy-5-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C14H12O3/c15-9-12-6-13(16)8-14(7-12)17-10-11-4-2-1-3-5-11/h1-9,16H,10H2 |
InChI Key |
XEQAZZZYNLKFLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers
- 2-(Benzyloxy)-5-hydroxybenzaldehyde (CAS 161192-21-8) :
- Structure : Benzyloxy at position 2, hydroxyl at position 4.
- Molecular Formula : C₁₄H₁₂O₃.
- Molecular Weight : 228.25 g/mol.
- Key Differences : Positional isomerism alters electronic distribution and steric interactions. The 2-benzyloxy group may hinder nucleophilic attacks at the aldehyde due to proximity, unlike the 3-substituted analog .
Substituted Derivatives
- 3-Benzyl-5-chloro-2-hydroxybenzaldehyde (Sigma-Aldrich): Structure: Chlorine at position 5, hydroxyl at position 2. Molecular Formula: C₁₄H₁₁ClO₂. Molecular Weight: 246.69 g/mol. The absence of a 5-hydroxyl group reduces hydrogen bonding capacity .
3-Ethoxy-5-hydroxybenzaldehyde (CAS 951800-15-0) :
Multifunctional Derivatives
3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (CAS 351066-32-5) :
- Structure : Chloro at position 3, methoxy at position 5, and a 4-methylbenzyloxy group at position 4.
- Molecular Formula : C₁₆H₁₅ClO₃.
- Molecular Weight : 290.74 g/mol.
- Key Differences : Additional substituents (Cl, OCH₃) increase steric hindrance and electron-withdrawing effects, altering reactivity in condensation reactions .
3-Fluoro-5-(methoxymethoxy)benzaldehyde (CAS 1599306-92-9) :
Comparative Analysis Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Properties |
|---|---|---|---|---|
| 3-(Benzyloxy)-5-hydroxybenzaldehyde | C₁₄H₁₂O₃ | 228.25 | 3-OBn, 5-OH | High lipophilicity, moderate reactivity |
| 2-(Benzyloxy)-5-hydroxybenzaldehyde | C₁₄H₁₂O₃ | 228.25 | 2-OBn, 5-OH | Steric hindrance near aldehyde |
| 3-Benzyl-5-chloro-2-hydroxybenzaldehyde | C₁₄H₁₁ClO₂ | 246.69 | 5-Cl, 2-OH, 3-Bn | Enhanced electrophilicity |
| 3-Ethoxy-5-hydroxybenzaldehyde | C₉H₁₀O₃ | 178.18 | 3-OEt, 5-OH | Improved water solubility |
| 3-Chloro-5-methoxy-4-(4-methyl-OBn)benzaldehyde | C₁₆H₁₅ClO₃ | 290.74 | 3-Cl, 5-OCH₃, 4-OBn(4-Me) | Multi-substituted, high steric bulk |
| 3-Fluoro-5-(methoxymethoxy)benzaldehyde | C₁₀H₁₀FO₃ | 198.18 | 3-F, 5-OCH₂OCH₃ | Electron-deficient aldehyde |
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